1-(5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde
Overview
Description
1-(5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde is a complex organic compound featuring a pyrrolidine ring fused to a thiadiazole ring, and a pyrrole ring with a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde typically involves multiple steps, starting with the formation of the thiadiazole ring One common method involves the reaction of pyrrolidine with thiocyanate derivatives under acidic conditions to form the thiadiazole core
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The thiadiazole ring can be reduced to form a thioamide.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: 1-(5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carboxylic acid.
Reduction: 1-(5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-thioamide.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
1-(5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals.
Medicine: It has been investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound's unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde exerts its effects involves interactions with specific molecular targets. The formyl group can act as an electrophile, reacting with nucleophiles in biological systems. The thiadiazole ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound's biological activity.
Comparison with Similar Compounds
1-(5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde is unique due to its fused ring structure and functional groups. Similar compounds include:
5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine: Lacks the pyrrole and formyl groups.
3-chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole: Contains a pyridine ring instead of a pyrrole ring.
1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde: Similar structure but with a benzylthio group instead of pyrrolidine.
Properties
IUPAC Name |
1-(5-pyrrolidin-1-yl-1,3,4-thiadiazol-2-yl)pyrrole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c16-8-9-4-3-7-15(9)11-13-12-10(17-11)14-5-1-2-6-14/h3-4,7-8H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJJSZBLJIXATM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(S2)N3C=CC=C3C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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